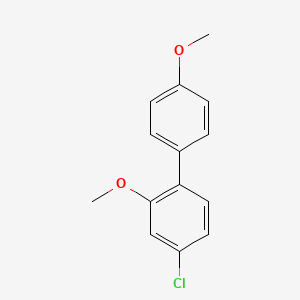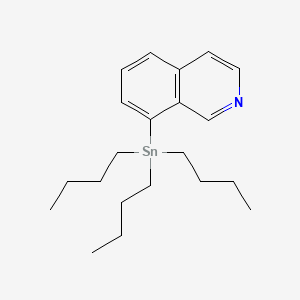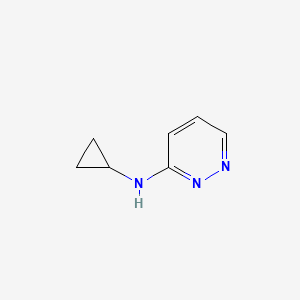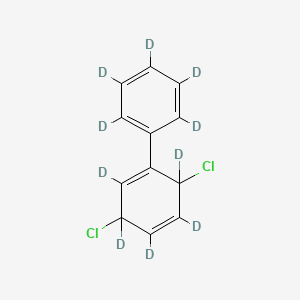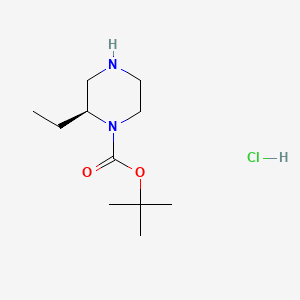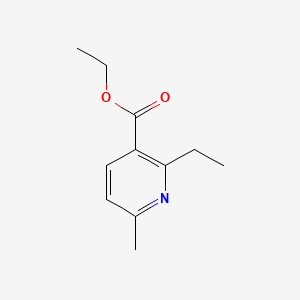![molecular formula C36H26O2P2S B599361 2,8-Bis(difenilfosforil)dibenzo[b,d]tiofeno CAS No. 1019842-99-9](/img/structure/B599361.png)
2,8-Bis(difenilfosforil)dibenzo[b,d]tiofeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene is an organic compound with the empirical formula C36H26O2P2S and a molecular weight of 584.60 g/mol . This compound is known for its unique structure, which includes an electron-rich dibenzothiophene core and two electron-deficient diphenylphosphoryl side arms . It is commonly used as a host material in organic light-emitting diodes (OLEDs) due to its ambipolar phosphorescent properties .
Aplicaciones Científicas De Investigación
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene has a wide range of scientific research applications:
Mecanismo De Acción
In the context of perovskite/organic tandem white light-emitting diodes (POTWLEDs), “2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene” has been used as a conductive passivator to passivate perovskite defects . This has been shown to promote a maximum external quantum efficiency (EQE) of 17.3% for blue PeLEDs with an emission peak at 488 nm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene typically involves multiple steps, starting from commercially available 1,4-dibromo-2,3,5,6-tetrafluorobenzene . The process includes a Suzuki coupling reaction followed by a nucleophilic aromatic substitution (SNAr) reaction . The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the coupling and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as sublimation are employed to obtain ultra-pure grade chemicals .
Análisis De Reacciones Químicas
Types of Reactions
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and specific solvents like dimethylformamide (DMF) for substitution reactions . Oxidizing and reducing agents are chosen based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphine oxide derivatives, while substitution reactions can introduce various functional groups into the molecule .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bidibenzo furan-6,6’-diylbis(diphenylphosphine oxide): (DBF-d-PO)
2,2’-Bidibenzo thiophene-6,6’-diylbis(diphenylphosphine oxide): (DBT-d-PO)
6,6’-Di(pyridine-3-yl)-2,2’-bidibenzo furan: (DBF-d-Py)
6,6’-Di(pyridine-3-yl)-2,2’-bidibenzo thiophene: (DBT-d-Py)
Uniqueness
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene stands out due to its high triplet energy and ability to form stable charge-separated states . This makes it particularly effective in applications requiring efficient electron transport and charge separation, such as in OLEDs and other electronic devices .
Propiedades
IUPAC Name |
2,8-bis(diphenylphosphoryl)dibenzothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26O2P2S/c37-39(27-13-5-1-6-14-27,28-15-7-2-8-16-28)31-21-23-35-33(25-31)34-26-32(22-24-36(34)41-35)40(38,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJJIQHVZCFSGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)SC5=C4C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26O2P2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the key structural features of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene (PPT) and how do they influence its electron transport properties?
A: 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene (PPT) is characterized by a central dibenzo[b,d]thiophene core flanked by two diphenylphosphoryl groups at the 2 and 8 positions. The diphenylphosphoryl groups, with their strong electron-withdrawing nature, significantly influence the electronic properties of PPT, enhancing its electron affinity and making it a suitable electron transport material [].
Q2: How does the energy level alignment of PPT at the cathode interface impact the performance of inverted organic light-emitting diodes (iOLEDs)?
A: The energy level alignment between PPT and the cathode plays a crucial role in iOLED performance. Studies have shown that a smaller energy barrier for electron injection at the cathode/PPT interface leads to lower driving voltages and higher efficiencies in iOLEDs. Modifying the PPT structure, for example by introducing a sulfone group, can further optimize this energy level alignment and improve device performance [].
Q3: Can PPT be used in tandem with other materials to create white light-emitting devices?
A: Yes, PPT's electron transport properties make it suitable for use in tandem with other light-emitting materials, such as perovskites, to fabricate white light-emitting diodes (WLEDs). Research has shown that PPT can act as a conductive passivation layer in hybrid perovskite/organic tandem WLEDs. In this configuration, PPT helps passivate defects in the perovskite layer, leading to enhanced device efficiency and improved color rendering [].
Q4: What spectroscopic techniques have been employed to characterize PPT and its building block moieties?
A: Researchers have employed a range of spectroscopic techniques to comprehensively characterize PPT and its building blocks. These include near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, X-ray photoelectron spectroscopy (XPS), and gas-phase X-ray photoelectron and photoabsorption spectroscopies. These techniques provide valuable insights into the electronic structure, chemical bonding, and orbital interactions within PPT [, , ].
Q5: How does the formation of exciplex states contribute to enhanced electroluminescence efficiency in devices employing PPT?
A: When used in conjunction with specific electron-donating materials, like 4,4′,4′′-tris[3-methylphenyl(phenyl)amino]-triphenylamine (m-MTDATA), PPT can form exciplex states. These states exhibit delayed fluorescence, a phenomenon that can significantly enhance the electroluminescence efficiency in organic light-emitting diodes (OLEDs). This mechanism allows for harvesting both singlet and triplet excitons, leading to improved device performance [].
Q6: Have there been any computational studies on PPT and its derivatives?
A: Yes, density functional theory (DFT) calculations have been employed to investigate the electronic structures, electronic transitions, vertical electron affinities, and intermolecular reorganization energies of PPT and its derivatives. These computational studies provide valuable insights into the structure-property relationships of these materials and guide the design of novel compounds with tailored properties for specific applications in organic electronics [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




